![molecular formula C20H14N2O3 B2445554 (E)-N-benzyl-2-cyano-3-(4-oxochromen-3-yl)prop-2-enamide CAS No. 454194-87-7](/img/structure/B2445554.png)
(E)-N-benzyl-2-cyano-3-(4-oxochromen-3-yl)prop-2-enamide
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Overview
Description
“(E)-N-benzyl-2-cyano-3-(4-oxochromen-3-yl)prop-2-enamide” is a chemical compound that has been used in scientific research for its diverse applications in fields like pharmaceuticals, materials science, and organic synthesis. It is a part of the chromone compounds which have been found as a structural core motif in a great number of synthetic and natural derivatives .
Synthesis Analysis
The compound can be synthesized through the treatment of 2-cyano-3-(4-oxo-4H-chromen-3-yl) prop-2-enamide with phosphorous acid and its diesters . This reaction leads to the formation of novel chromonyl phosphonic acid, diethyl chromonyl phosphonate, and diethyl chromonyl pyridinyl phosphonate .Molecular Structure Analysis
The structure of the compound has been studied using DFT/B3LYB/6-311++G (d,p) at the level of theory . The geometrical parameters, bond lengths, and bond angles have been discussed . The presence of phosphorus and sulfur atoms changes the planarity of the parent compound .Chemical Reactions Analysis
An efficient route to functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine, and 1,2-azaphosphole bearing a chromone ring was achieved via reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with some phosphorus sulfides and phosphorus tribromide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using quantum mechanical calculations . The electronic parameter and dipole moment of these compounds in the ground state theoretically is analyzed by computing HOMO and LUMO pictures .properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-oxochromen-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c21-11-15(20(24)22-12-14-6-2-1-3-7-14)10-16-13-25-18-9-5-4-8-17(18)19(16)23/h1-10,13H,12H2,(H,22,24)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNQLOKKSXVMNF-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=COC3=CC=CC=C3C2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=COC3=CC=CC=C3C2=O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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